2-Chloro-4-(4-nitrophenoxy)pyridine
Description
2-Chloro-4-(4-nitrophenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 4-nitrophenoxy group at position 4.
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H |
InChI Key |
VLUCGUODHCLXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 4-nitrophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Chloropyridine+4-NitrophenolK2CO3,DMF,Heat2-Chloro-4-(4-nitrophenoxy)pyridine
Industrial Production Methods
Industrial production of 2-Chloro-4-(4-nitrophenoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4-(4-aminophenoxy)pyridine.
Oxidation: Formation of oxidized phenoxy derivatives.
Scientific Research Applications
2-Chloro-4-(4-nitrophenoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects Electron-Withdrawing Groups: The nitro (-NO₂) group in 2-Chloro-4-(4-nitrophenoxy)pyridine enhances electrophilic reactivity compared to trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) substituents, which are weaker electron-withdrawing groups . Positional Influence: Substitution at pyridine C4 (e.g., nitrophenoxy vs. methyl in 2-Chloro-3-nitro-4-picoline) significantly alters steric bulk and electronic distribution, impacting binding affinity in drug design .
Synthetic Approaches The target compound’s synthesis likely parallels methods for 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine, which involves nucleophilic aromatic substitution or coupling reactions . In contrast, 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine is synthesized from pyrimidine trione precursors, emphasizing heterocycle diversification .
Applications Pharmaceuticals: Nitrophenoxy derivatives are prevalent in drug intermediates, whereas trifluoromethoxy analogs (e.g., 2-Chloro-4-(trifluoromethoxy)pyridine) are favored for their metabolic stability . Agrochemicals: Compounds like cyclopenta[c]pyridine 112 (2-(2-chloro-4-(trifluoromethoxy)phenyl) exhibit insecticidal activity, suggesting nitro-substituted pyridines may also have bioactivity pending substituent optimization .
Thermal and Spectral Properties Pyridine derivatives with nitro groups (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine) show high melting points (268–287°C), implying the target compound may share similar thermal stability . Structural confirmation for analogs relies on ¹H NMR (δ 6.8–8.5 ppm for aromatic protons) and IR spectroscopy (C-Cl stretch ~750 cm⁻¹) .
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